molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No. B1293522
CAS RN: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Patent
US05523476

Procedure details

Into a 300 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, and 100 ml of acetic acid were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 66.8 g of tetrafluorophthalic anhydride. The yield was 73.5%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]([C:5](F)=[O:6])[C:3]=1[C:14](F)=[O:15].C(O)(=[O:19])C>>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]2[C:5](=[O:19])[O:6][C:14](=[O:15])[C:3]=12

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C(C(=O)F)=C(C(=C1F)F)F)C(=O)F
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300 ml glass reactor equipped with a reflux condenser and a stirrer
ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Then, the inorganic substance was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residue was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 g
YIELD: PERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.